[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate
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Overview
Description
This compound is a type of protected carbohydrate that is useful as a building block for the synthesis of complex carbohydrates .
Chemical Reactions Analysis
The specific chemical reactions involving “[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate” are not available in the resources I have .Physical And Chemical Properties Analysis
The physical and chemical properties of “[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate” are as follows: The molecular weight is 222.19300 . Unfortunately, the resources do not provide information about its density, boiling point, melting point, or flash point .Scientific Research Applications
Metal-Free Oxidation
A study highlights the use of metal-free systems for the oxidation of 5-hydroxymethylfurfural (5-HMF) to 2,5-diformylfuran (2,5-DFF) using 4-hydroxy-TEMPO radical, [bis(acetoxy)-iodo]benzene (BAIB), and acetic acid. This reaction demonstrates an environmentally friendly and energy-efficient approach for producing important platform chemicals, which could be relevant for understanding the reactivity and applications of similar acetate compounds in green chemistry (Mittal et al., 2014).
Diels–Alder Reactions
Research on the Diels–Alder cycloadditions to produce potential trichothecene precursors involves the conversion of 2-methylbut-3-yn-2-ol to various cyclohexenyl acetate derivatives. This study showcases the utility of cycloaddition reactions in synthesizing complex molecular structures, which could provide insight into synthesizing or modifying compounds like "[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate" (Banks et al., 1981).
Cytotoxic Evaluation
The synthesis and cytotoxic evaluation of cyclohexanone oximes and related compounds provide insights into the biological activity of cyclohexane derivatives. Such studies are crucial for understanding the potential biomedical applications of structurally similar compounds (Dimmock et al., 1992).
Steroidal Transformations
Investigations into steroidal transformations, such as the conversion of hydroxy oxides and sulphides to acetoxylated A-nor-steroids, highlight the chemical versatility of acetate-containing compounds in synthesizing or modifying steroidal structures. This research can inform the chemical manipulation of acetate esters in complex molecular frameworks (Kishi & Komeno, 1971).
Triamcinolone Acetonide Acetate
A study on the crystal structure of Triamcinolone Acetonide Acetate, a steroidal compound, emphasizes the importance of structural analysis in understanding the properties and potential applications of acetate derivatives in pharmaceuticals (Lu et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O7/c1-4(10)15-3-6(12)8(14)7(13)5(11)2-9/h2,5-8,11-14H,3H2,1H3/t5-,6+,7+,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPUCPVAZOMVLI-LXGUWJNJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(C(C=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595099 |
Source
|
Record name | 6-O-Acetyl-D-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate | |
CAS RN |
7286-45-5 |
Source
|
Record name | 6-O-Acetyl-D-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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